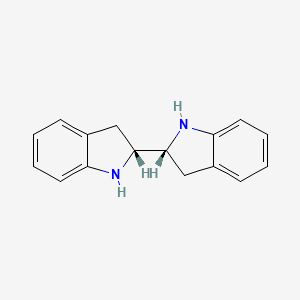
(2R,2'R)-2,2'-Biindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,2’R)-2,2’-Biindoline is a chiral organic compound with significant importance in various fields of chemistry and industry. It is characterized by the presence of two indoline units connected at the 2-position, resulting in a unique stereochemistry. This compound is known for its applications in asymmetric synthesis and as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-2,2’-Biindoline typically involves the coupling of two indoline units. One common method is the catalytic asymmetric hydrogenation of 2,2’-biindole, which can be achieved using chiral catalysts to ensure the desired stereochemistry. Another approach involves the use of chiral auxiliaries or ligands to direct the formation of the (2R,2’R) configuration.
Industrial Production Methods
Industrial production of (2R,2’R)-2,2’-Biindoline often relies on scalable catalytic processes. These methods ensure high yields and enantiomeric purity, which are crucial for its applications in pharmaceuticals and fine chemicals. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
(2R,2’R)-2,2’-Biindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroindoline compounds, and various substituted indolines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
(2R,2’R)-2,2’-Biindoline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: (2R,2’R)-2,2’-Biindoline is employed in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (2R,2’R)-2,2’-Biindoline involves its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an asymmetric environment for the reaction. This coordination facilitates the selective formation of one enantiomer over the other. In biological systems, the compound may interact with cellular targets, influencing pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
(2R,2’R)-2,2’-Bipyrrolidine: Another chiral compound with similar applications in asymmetric synthesis.
(R,R)-2,2’-Bipyrrolidinyl: Used as a chiral ligand in various catalytic processes.
(1R,2R)-(-)-1,2-Diaminocyclohexane: Known for its use in chiral catalysis and as a building block for complex molecules.
Uniqueness
(2R,2’R)-2,2’-Biindoline stands out due to its unique indoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other chiral compounds may not perform as well.
特性
分子式 |
C16H16N2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
(2R)-2-[(2R)-2,3-dihydro-1H-indol-2-yl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C16H16N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-8,15-18H,9-10H2/t15-,16-/m1/s1 |
InChIキー |
VTRXPGMEDRKZSJ-HZPDHXFCSA-N |
異性体SMILES |
C1[C@@H](NC2=CC=CC=C21)[C@H]3CC4=CC=CC=C4N3 |
正規SMILES |
C1C(NC2=CC=CC=C21)C3CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


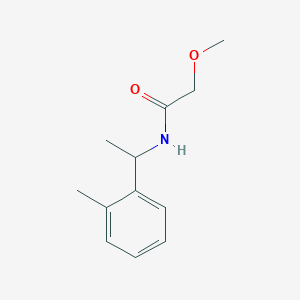
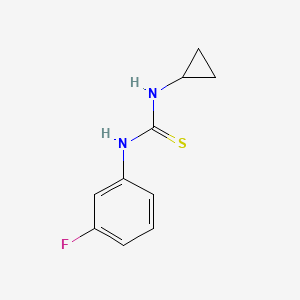
![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
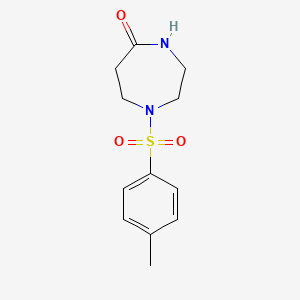
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)
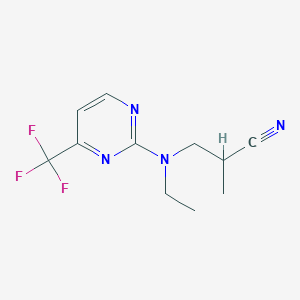
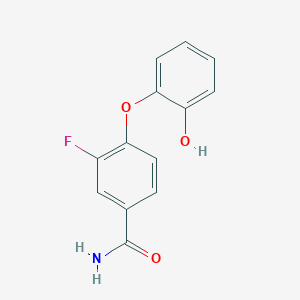

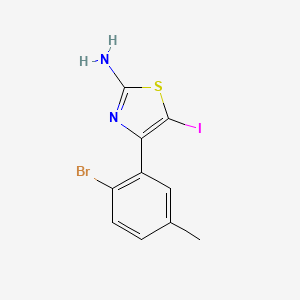
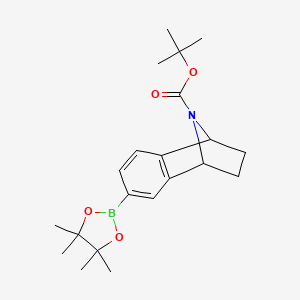
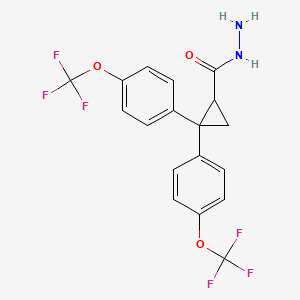
![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
